

# A Comparative Guide to the In Vivo Efficacy of BI-1823911 and AUDA

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An Important Note on Comparative Analysis: The initial request for a direct comparison between "BI-1935" and AUDA has been amended. Extensive research indicates that "BI-1935" is not a recognized compound in the context of the therapeutic areas associated with AUDA. It is highly probable that this was a typographical error. This guide therefore presents a detailed analysis of a relevant Boehringer Ingelheim compound, BI-1823911, a KRAS G12C inhibitor for oncology, and AUDA, a soluble epoxide hydrolase (sEH) inhibitor with applications in inflammation and cardiovascular diseases. This revised comparison provides valuable insights into two distinct therapeutic agents, their mechanisms of action, and their in vivo efficacy in relevant disease models, thereby fulfilling the spirit of the original request for a data-rich comparative guide for researchers.

# Part 1: BI-1823911 - A Potent KRAS G12C Inhibitor for Oncology

BI-1823911 is an investigational, potent, and selective covalent inhibitor of the KRAS G12C mutated protein, a key driver in several cancers.

#### **Mechanism of Action**

BI-1823911 irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive GDP-bound state. This prevents the interaction with downstream effector proteins, thereby inhibiting the MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2][3]



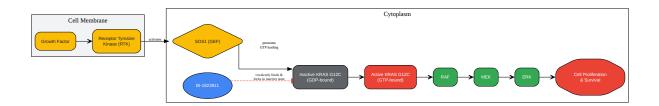


Figure 1: Mechanism of action of BI-1823911.

## In Vivo Efficacy

BI-1823911 has demonstrated significant anti-tumor activity in various preclinical cancer models.

Table 1: In Vivo Efficacy of BI-1823911 in Xenograft Models

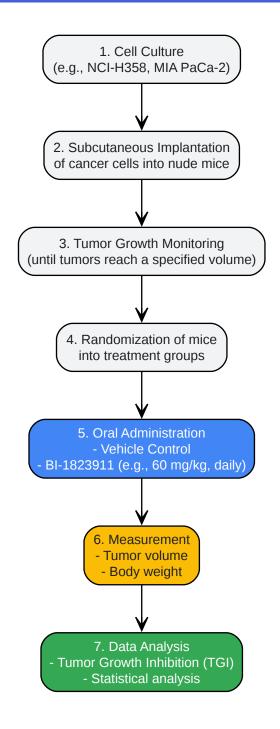


Animal Model	Cancer Type	Treatment	Key Findings	Reference
Nude Mice	Pancreatic Cancer (MIA PaCa-2 xenograft)	60 mg/kg, oral, daily	Dose-dependent tumor growth inhibition.	[2][4]
Nude Mice	Non-Small Cell Lung Cancer (NCI-H358 xenograft)	30 mg/kg, oral, daily	Tumor stasis.	[2]
Nude Mice	Non-Small Cell Lung Cancer (NCI-H358 xenograft)	60 mg/kg, oral, daily	Tumor regression.	[2]
Nude Mice	NSCLC & Colorectal Cancer (Patient- Derived Xenografts - PDX)	60 mg/kg, oral, daily	Comparable efficacy to AMG 510 and MRTX849.	[3][5]
Nude Mice	Non-Small Cell Lung Cancer (NCI-H2122 xenograft)	20 mg/kg BI- 1823911 + 50 mg/kg BI- 1701963 (SOS1 inhibitor)	Synergistic and durable anti-tumor response.	[1][2]

# **Experimental Protocols**

Xenograft Tumor Model Studies





**Figure 2:** General experimental workflow for BI-1823911 xenograft studies.

#### Methodology:

 Cell Lines: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) are cultured under standard conditions.[1][4]



- Animal Model: Female athymic nude mice are typically used.[2]
- Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.[2]
- Drug Administration: BI-1823911 is formulated in a suitable vehicle (e.g., Natrosol) and administered orally once daily at specified doses. The control group receives the vehicle only.[2]
- Efficacy Endpoints: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor growth inhibition is calculated at the end of the study.[2]
- Pharmacodynamic Analysis: Tumor samples can be collected to assess target engagement, for example, by measuring the levels of phosphorylated ERK (p-ERK), a downstream marker of KRAS signaling.[3][4]

# Part 2: AUDA - A Soluble Epoxide Hydrolase Inhibitor for Inflammatory and Cardiovascular Diseases

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipids.

### **Mechanism of Action**

AUDA inhibits the sEH enzyme, preventing the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs). The resulting increase in EET levels enhances their beneficial effects, which include vasodilation, anti-inflammation, and analgesia.



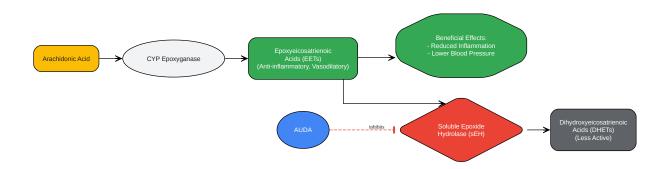


Figure 3: Mechanism of action of AUDA.

# **In Vivo Efficacy**

AUDA has demonstrated efficacy in various animal models of inflammation, hypertension, and ischemic stroke.

Table 2: In Vivo Efficacy of AUDA in Disease Models

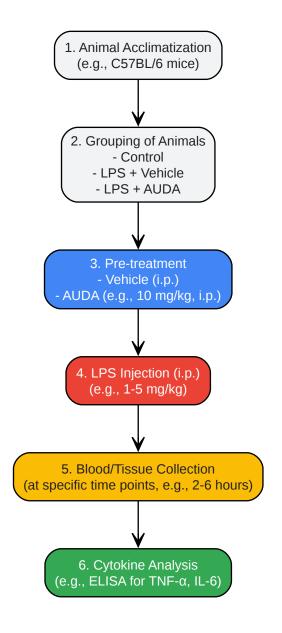


Animal Model	Disease Model	Treatment	Key Findings	Reference
Mice	Lipopolysacchari de (LPS)- induced inflammation	10 mg/kg, i.p.	Reduced levels of pro- inflammatory cytokines (TNF- α, IL-6).	[6][7]
Rats	Carrageenan- induced paw edema	Not specified	Reduction in paw edema.	[8]
Spontaneously Hypertensive Rats (SHR)	Genetic Hypertension	Not specified	Reduction in blood pressure.	[9][10]
Rats	Angiotensin II- induced hypertension	Not specified	Lowered blood pressure.	[9]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)	Ischemic Stroke	Not specified	Reduced cerebral infarct size.	(Implied from general sEH inhibitor benefits) [11][12]

# **Experimental Protocols**

LPS-Induced Systemic Inflammation Model





**Figure 4:** Experimental workflow for the LPS-induced inflammation model.

#### Methodology:

- Animals: Male C57BL/6 mice are commonly used.[13]
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
- Grouping and Treatment: Mice are divided into groups. The treatment group receives AUDA, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the inflammatory challenge. The control group receives the vehicle.[6]



- Induction of Inflammation: Systemic inflammation is induced by an i.p. injection of Lipopolysaccharide (LPS).[13]
- Sample Collection: Blood is collected at various time points after LPS injection (e.g., 2, 6, 24 hours) to measure cytokine levels.
- Endpoint Measurement: Plasma or serum levels of pro-inflammatory cytokines such as TNFα and IL-6 are quantified using ELISA. A significant reduction in cytokine levels in the AUDAtreated group compared to the LPS-only group indicates anti-inflammatory efficacy.[6]

Spontaneously Hypertensive Rat (SHR) Model

#### Methodology:

- Animals: Spontaneously Hypertensive Rats (SHR) are a widely used genetic model for essential hypertension.[9][10]
- Treatment: AUDA is administered to the rats, often chronically in their drinking water or via oral gavage, starting before or after the onset of hypertension.
- Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored regularly using non-invasive methods like tail-cuff plethysmography or via telemetry for continuous monitoring.[14][15]
- Endpoint Analysis: A sustained reduction in blood pressure in the AUDA-treated group compared to the untreated SHR control group demonstrates antihypertensive efficacy.

## **Summary and Conclusion**

This guide provides a comparative overview of the in vivo efficacy of two distinct pharmacological agents: BI-1823911 and AUDA.

BI-1823911 is a targeted oncology agent that shows significant promise in preclinical models
of KRAS G12C-mutant cancers. Its high potency and specificity make it a strong candidate
for further clinical development, both as a monotherapy and in combination with other anticancer drugs.



AUDA is a valuable research tool for studying the role of the sEH pathway in various
physiological and pathological processes. Its demonstrated efficacy in animal models of
inflammation and hypertension underscores the therapeutic potential of targeting sEH for
these conditions.

While these two compounds operate in entirely different therapeutic areas and have distinct mechanisms of action, the experimental frameworks presented here provide a clear guide for researchers on how to evaluate the in vivo efficacy of novel therapeutic agents in their respective fields. The data and protocols summarized herein are intended to facilitate the design and interpretation of future preclinical studies.

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